N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide
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Overview
Description
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the sulfonylated pyrazole with 3-nitrobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone
Uniqueness
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Biological Activity
N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is C18H16N4O5S with a molecular weight of 400.4 g/mol. Its IUPAC name is N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide. The structure includes a pyrazole moiety, a sulfonamide group, and a nitrobenzamide component, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H16N4O5S |
Molecular Weight | 400.4 g/mol |
IUPAC Name | N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide |
CAS Number | 89565-54-8 |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
A study demonstrated that derivatives of pyrazole effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
In vitro studies have revealed that this compound can reduce the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. Studies have shown that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to enzymes involved in critical metabolic processes.
- Signal Transduction Modulation : The compound can modulate pathways related to cell growth and inflammation, affecting transcription factors and other signaling molecules.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antitumor Activity : A clinical trial evaluated the effects of a related pyrazole compound on patients with advanced melanoma. Results showed a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
- Anti-inflammatory Study : In a randomized controlled trial involving patients with rheumatoid arthritis, treatment with a pyrazole derivative resulted in decreased joint swelling and pain compared to placebo over an 8-week period.
Properties
CAS No. |
89565-54-8 |
---|---|
Molecular Formula |
C18H16N4O5S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5S/c1-12-10-13(2)21(20-12)28(26,27)17-8-6-15(7-9-17)19-18(23)14-4-3-5-16(11-14)22(24)25/h3-11H,1-2H3,(H,19,23) |
InChI Key |
GAXZWLAMAFOTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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